molecular formula C23H25NO3S B11344741 3-butoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

3-butoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11344741
M. Wt: 395.5 g/mol
InChI Key: RXIOWYKJMUWHSP-UHFFFAOYSA-N
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Description

3-BUTOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a butoxy group, a methoxyphenyl group, and a thiophen-2-ylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base.

    Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction.

    Incorporation of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group.

    Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine.

    Substitution: The methoxy and butoxy groups can be targets for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the butoxy and thiophen-2-ylmethyl groups.

    3-BUTOXYBENZAMIDE: Lacks the methoxyphenyl and thiophen-2-ylmethyl groups.

    N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the butoxy and methoxyphenyl groups.

Uniqueness

The unique combination of functional groups in 3-BUTOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25NO3S

Molecular Weight

395.5 g/mol

IUPAC Name

3-butoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C23H25NO3S/c1-3-4-14-27-21-8-5-7-18(16-21)23(25)24(17-22-9-6-15-28-22)19-10-12-20(26-2)13-11-19/h5-13,15-16H,3-4,14,17H2,1-2H3

InChI Key

RXIOWYKJMUWHSP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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